Capzimin

描述

属性

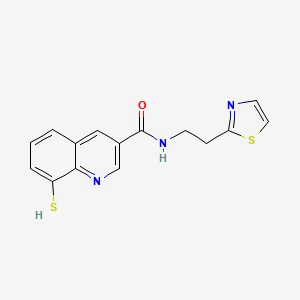

IUPAC Name |

8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNGHZGMRXNEEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Rpn11 Inhibition by Capzimin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. While 20S proteasome inhibitors like bortezomib have seen clinical success, resistance remains a challenge. This has spurred interest in alternative targets within the UPS. One such promising target is Rpn11, a deubiquitinase (DUB) located in the 19S regulatory particle of the proteasome. Capzimin has emerged as a first-in-class, potent, and specific inhibitor of Rpn11. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular processes, and the experimental methodologies used to characterize its activity.

Introduction to Rpn11 and the Ubiquitin-Proteasome System

The 26S proteasome is a large protein complex responsible for the degradation of polyubiquitinated proteins. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize, deubiquitinate, and unfold substrates for translocation into the 20S core. Rpn11, also known as PSMD14, is a metalloprotease of the JAMM (Jab1/MPN domain-associated metalloisopeptidase) family and is the sole DUB essential for proteasome function.[1][2][3] It cleaves the polyubiquitin chain from the substrate immediately before its degradation, a crucial step for both substrate processing and ubiquitin recycling.[2][4] Inhibition of Rpn11 offers a distinct mechanism for disrupting proteasome function compared to 20S inhibitors, providing a potential avenue to overcome resistance.[1][5]

This compound: A Potent and Specific Rpn11 Inhibitor

This compound was identified from a high-throughput screen as a potent inhibitor of Rpn11.[1][2] It is a derivative of quinoline-8-thiol (8TQ).[1][6]

Mechanism of Action

This compound functions by directly targeting the active site of Rpn11.[1] Its inhibitory activity is attributed to the chelation of the catalytic Zn2+ ion within the JAMM domain, which is essential for the deubiquitinase activity of Rpn11.[1][7] The mode of inhibition for this compound against Rpn11 has been characterized as uncompetitive, suggesting that it binds to the enzyme-substrate complex.[1][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity vs. Rpn11 |

| Rpn11 | 0.34 | - |

| Csn5 | 30 | ~88-fold |

| AMSH | 4.5 | ~13-fold |

| BRCC36 | 2.3 | ~7-fold |

Data compiled from multiple sources.[8][9]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value (µM) |

| HCT116 | Cell Growth Inhibition (GI50) | ~2.0 |

| HCT116 (low serum) | Cell Growth Inhibition (GI50) | 0.6 |

| Bortezomib-resistant RPE1 | Cell Growth Inhibition (GI50) | Same as wild-type |

| Various Cancer Cell Lines (NCI-60) | Median GI50 | 3.3 |

| Leukemia (SR, K562) | GI50 | 0.67, 1.0 |

| Non-small cell lung cancer (NCI-H460) | GI50 | 0.7 |

| Breast cancer (MCF7) | GI50 | 1.0 |

| - | UbG76V-GFP stabilization (IC50) | 0.6 |

Data compiled from multiple sources.[1][9]

Cellular Effects of Rpn11 Inhibition by this compound

Inhibition of Rpn11 by this compound leads to a cascade of cellular events characteristic of proteasome inhibition, but with a distinct molecular signature.

-

Accumulation of Polyubiquitinated Proteins: By blocking deubiquitination, this compound treatment results in the accumulation of high molecular weight polyubiquitinated proteins.[1][5]

-

Stabilization of Proteasome Substrates: Key proteasome substrates, such as p53, Hif1α, and Nrf2, are stabilized upon this compound treatment.[1]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and undegraded proteins triggers cellular stress, leading to the activation of the UPR.[1][10] This is evidenced by the increased levels of phosphorylated PERK and spliced XBP1s.[1]

-

Induction of Apoptosis: Prolonged proteotoxic stress caused by Rpn11 inhibition ultimately leads to programmed cell death (apoptosis), particularly in cancer cells.[7][9]

-

Activity in Bortezomib-Resistant Cells: Importantly, this compound demonstrates efficacy in cancer cell lines that have developed resistance to the 20S proteasome inhibitor bortezomib, highlighting its potential as an alternative therapeutic strategy.[1][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Rpn11 Inhibition

The following diagram illustrates the central role of Rpn11 in the ubiquitin-proteasome system and the consequences of its inhibition by this compound.

Caption: Mechanism of Rpn11 inhibition by this compound and its cellular sequelae.

Experimental Workflow for Characterizing Rpn11 Inhibitors

The following diagram outlines a typical experimental workflow for the discovery and characterization of Rpn11 inhibitors like this compound.

Caption: A typical workflow for the discovery and validation of Rpn11 inhibitors.

Detailed Experimental Protocols

Rpn11 Deubiquitinase Activity Assay

This assay is designed to measure the enzymatic activity of Rpn11 and assess the potency of inhibitors.

-

Principle: A fluorogenic ubiquitin substrate is used. Cleavage of the substrate by Rpn11 results in an increase in fluorescence, which can be monitored over time.

-

Reagents:

-

Purified recombinant Rpn11/Rpn8 complex

-

Fluorogenic ubiquitin substrate (e.g., Ub-AMC or a custom-designed substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of the Rpn11/Rpn8 complex to the wells of the microplate.

-

Add the diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic ubiquitin substrate.

-

Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

-

Cycloheximide (CHX) Chase Assay

This assay is used to determine the stability of a specific protein and assess the effect of an inhibitor on its degradation.

-

Principle: CHX is a protein synthesis inhibitor. By blocking new protein synthesis, the degradation of a pre-existing pool of a protein of interest can be monitored over time.

-

Reagents:

-

Cultured cells expressing the protein of interest (e.g., cells stably expressing UbG76V-GFP)

-

Cycloheximide (CHX) solution

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Antibodies for Western blotting

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the test compound or vehicle (DMSO) for a specified pre-incubation period.

-

Add CHX to the culture medium to a final concentration that effectively blocks protein synthesis.

-

At various time points after CHX addition (e.g., 0, 2, 4, 6 hours), harvest the cells.

-

Lyse the cells and determine the total protein concentration.

-

Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody specific for the protein of interest.

-

Quantify the band intensities to determine the rate of protein degradation.

-

Immunoblotting for Proteasome Substrates

This method is used to visualize the accumulation of endogenous proteasome substrates following inhibitor treatment.

-

Principle: Inhibition of the proteasome leads to the accumulation of its substrates, which can be detected by Western blotting.

-

Reagents:

-

Cultured cells (e.g., HCT116)

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Primary antibodies against proteasome substrates (e.g., p53, Hif1α, ubiquitin) and a loading control (e.g., GAPDH, β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cultured cells with various concentrations of the test compound or a positive control (e.g., MG132) for a defined period (e.g., 6 hours).

-

Harvest and lyse the cells.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of proteasome inhibitors by targeting a novel component of the UPS, Rpn11. Its distinct mechanism of action and efficacy in bortezomib-resistant contexts underscore the potential of this therapeutic strategy.[1][11] Further research will likely focus on optimizing the pharmacological properties of this compound and its derivatives for clinical development, as well as exploring its potential in combination therapies. The continued investigation of Rpn11 biology and the development of selective inhibitors will undoubtedly provide valuable insights into the intricate workings of the ubiquitin-proteasome system and offer new avenues for treating cancer and other diseases.

References

- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RPN11 | SGD [yeastgenome.org]

- 4. escholarship.org [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Capzimin's Impact on the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention. While proteasome inhibitors like bortezomib have seen clinical success, the emergence of resistance necessitates the exploration of novel inhibitory mechanisms. Capzimin, a derivative of quinoline-8-thiol, has emerged as a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle.[1][2] This technical guide provides an in-depth overview of this compound's effect on the UPS, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the zinc metalloenzyme Rpn11 (also known as POH1 or PSMD14), a deubiquitinase (DUB) essential for the processing of polyubiquitinated substrates prior to their degradation by the 20S proteasome.[1][3] By chelating the catalytic zinc ion in the Rpn11 active site, this compound blocks the removal of the polyubiquitin chain from the substrate.[1][3] This inhibition of deubiquitination leads to the accumulation of polyubiquitinated proteins at the proteasome, ultimately causing proteotoxic stress, induction of the unfolded protein response (UPR), and apoptosis in cancer cells.[1][4] Notably, this compound's mechanism is distinct from that of 20S proteasome inhibitors like bortezomib, and it has shown efficacy in bortezomib-resistant cells.[1][4]

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against Rpn11 and its selectivity over other JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing deubiquitinases have been quantified through in vitro assays.

| Target Enzyme | IC50 (μM) | Selectivity vs. Rpn11 | Reference |

| Rpn11 | 0.34 | - | [1][5] |

| Csn5 | 30 | ~88-fold | [1][2] |

| AMSH | 4.5 | ~13-fold | [1][2] |

| BRCC36 | 2.3 | ~7-fold | [1][2] |

Cellular Growth Inhibition by this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The 50% growth inhibition (GI50) values highlight its potential as an anti-cancer agent.

| Cell Line | Cancer Type | GI50 (μM) | Reference |

| HCT116 | Colon Carcinoma | ~2.0 (10% FBS), 0.6 (2.5% FBS) | [1] |

| SR | Leukemia | 0.67 | [1][2] |

| K562 | Leukemia | 1.0 | [1][2] |

| NCI-H460 | Non-small cell lung cancer | 0.7 | [1][2] |

| MCF7 | Breast cancer | 1.0 | [1][2] |

| 293T | Embryonic Kidney | 2.1 | [6] |

| A549 | Lung Carcinoma | 3.8 | [6] |

| Median GI50 (NCI-60 panel) | Various | 3.3 | [1][2] |

Experimental Protocols

In Vitro Rpn11 Activity Assay (Fluorescence Polarization)

This assay quantitatively measures the deubiquitinating activity of Rpn11 and its inhibition by this compound.

-

Principle: The assay utilizes a substrate consisting of a tetra-ubiquitin chain linked to a fluorescently labeled peptide (Ub4-peptide-OG). Cleavage of the peptide by Rpn11 results in a decrease in fluorescence polarization (FP) due to the faster tumbling of the smaller, cleaved fluorescent peptide.

-

Materials:

-

Purified 26S proteasome or recombinant Rpn11/Rpn8 complex

-

Ub4-peptide-OG substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 50 µM ATP, 1 mM DTT, 0.01% NP-40

-

This compound (or other test compounds)

-

384-well black plates

-

Fluorescence plate reader capable of FP measurements

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer containing 3% DMSO.

-

Add 5 µL of the this compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of diluted 26S proteasome to each well and incubate for a specified time (e.g., 1 hour) at room temperature.

-

Initiate the reaction by adding 5 µL of the Ub4-peptide-OG substrate (final concentration ~3 nM).

-

Measure the fluorescence polarization at 30°C using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Normalize the data to DMSO controls and fit to a dose-response curve to determine the IC50 value.

-

Cycloheximide (CHX) Chase Assay for UbG76V-GFP Degradation

This cell-based assay assesses the effect of this compound on the degradation of a specific proteasome substrate.

-

Principle: HeLa cells stably expressing a destabilized GFP variant (UbG76V-GFP), a well-characterized UPS substrate, are used. Protein synthesis is blocked with cycloheximide, and the rate of GFP degradation in the presence or absence of this compound is monitored over time by fluorescence microscopy or flow cytometry.

-

Materials:

-

HeLa-UbG76V-GFP stable cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

Cycloheximide (CHX)

-

This compound

-

MG132 (positive control)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed HeLa-UbG76V-GFP cells in appropriate culture plates or dishes.

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 4 hours).

-

Add cycloheximide (e.g., 100 µg/mL) to all wells to inhibit new protein synthesis.

-

At various time points (e.g., 0, 2, 4, 6 hours) after CHX addition, capture fluorescence images or harvest cells for flow cytometry analysis.

-

Quantify the GFP fluorescence intensity at each time point. The stabilization of UbG76V-GFP in the presence of this compound indicates inhibition of the UPS.

-

Immunoblotting for Proteasome Substrates

This technique is used to detect the accumulation of endogenous proteasome substrates following this compound treatment.

-

Principle: Cells are treated with this compound, leading to the accumulation of proteins that are normally degraded by the proteasome. Cell lysates are then subjected to SDS-PAGE and western blotting to detect specific substrates like p53 and Hif1α.

-

Materials:

-

HCT116 or other suitable cancer cell lines

-

This compound, Bortezomib (BTZ, positive control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Ubiquitin, p53, Hif1α, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Procedure:

-

Treat cells with this compound (e.g., 2 or 10 µM) or Bortezomib (e.g., 1 µM) for a specified duration (e.g., 6 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system. An increase in the levels of ubiquitin conjugates, p53, and Hif1α in this compound-treated cells indicates proteasome inhibition.[1][7]

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits Rpn11, leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

References

- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. diva-portal.org [diva-portal.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Capzimin: A First-in-Class Rpn11 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target in cancer therapy. While existing proteasome inhibitors have shown clinical success, the emergence of resistance necessitates the development of novel agents with distinct mechanisms of action. Capzimin, a derivative of quinoline-8-thiol, has emerged as a first-in-class, potent, and specific inhibitor of Rpn11, a deubiquitinase subunit of the 19S regulatory particle of the proteasome. By targeting Rpn11, this compound offers an alternative strategy to disrupt proteasome function, demonstrating efficacy in cancer cells, including those resistant to conventional proteasome inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways.

Introduction: The Ubiquitin-Proteasome System and the Role of Rpn11

The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes.[1] It is composed of the 20S core particle, which houses the proteolytic active sites, and the 19S regulatory particle, which is responsible for recognizing, deubiquitinating, and unfolding ubiquitinated substrates for their translocation into the 20S core.[1]

Rpn11, also known as PSMD14, is a metalloprotease located in the lid of the 19S regulatory particle.[2][3] It functions as a deubiquitinase (DUB), cleaving polyubiquitin chains from substrates immediately before their degradation.[2] This deubiquitination step is essential for the processive degradation of substrates by the proteasome.[4] The catalytic activity of Rpn11 is dependent on a zinc ion coordinated within its JAMM (JAB1/MPN/Mov34) domain.[1] Given its critical role in the UPS, Rpn11 has been identified as an attractive therapeutic target for cancer.[2]

This compound: A Novel Rpn11 Inhibitor

This compound was identified through medicinal chemistry optimization of a parent compound, quinoline-8-thiol (8TQ).[1][5] It exhibits a potent and selective inhibitory activity against Rpn11.[1][5]

Mechanism of Action

This compound functions by directly targeting the catalytic zinc ion in the active site of Rpn11.[1][6] Computational studies and experimental evidence suggest that this compound chelates the Zn2+ ion, thereby inactivating the deubiquitinase activity of Rpn11.[6][7] This inhibition is reversible and has been characterized as uncompetitive for Rpn11, meaning it preferentially binds to the enzyme-substrate complex.[1][5] By inhibiting Rpn11, this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][5][8] A key advantage of this compound is its ability to overcome resistance to 20S proteasome inhibitors like bortezomib.[1][5]

Quantitative Data

Potency and Selectivity of this compound

This compound demonstrates high potency against Rpn11 with an IC50 value in the sub-micromolar range.[5] Importantly, it exhibits significant selectivity for Rpn11 over other JAMM domain-containing deubiquitinases.[5][7]

| Target | IC50 (μM) | Fold Selectivity vs. Rpn11 |

| Rpn11 | 0.34 | 1 |

| Csn5 | 30 | ~88 |

| AMSH | 4.5 | ~13 |

| BRCC36 | 2.3 | ~7 |

Table 1: In vitro potency and selectivity of this compound against various JAMM deubiquitinases. Data sourced from Li et al., 2017.[1][5]

This compound also shows high selectivity against non-JAMM metalloenzymes, with over 100-fold selectivity for Rpn11 compared to HDAC6, MMP2, and MMP12.[5]

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated broad anti-proliferative activity across a panel of human cancer cell lines.[5][7] The GI50 (50% growth inhibition) values highlight its potential as a therapeutic agent.

| Cell Line | Cancer Type | GI50 (μM) |

| SR | Leukemia | 0.67 |

| K562 | Leukemia | 1.0 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |

| MCF7 | Breast Cancer | 1.0 |

| HCT116 | Colon Cancer | ~2.0 |

Table 2: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from Li et al., 2017.[5][7]

Experimental Protocols

Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled ubiquitin substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Dilute purified human 26S proteasome or Rpn11/Rpn8 complex in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 50 µM ATP, 1 mM DTT, 0.01% NP-40).

-

Prepare the fluorescently labeled substrate (e.g., Ub4-peptideOG) in assay buffer.

-

-

Assay Procedure:

-

Dispense 5 µL of each this compound dilution into a low-volume 384-well black plate.

-

Add 5 µL of the diluted Rpn11 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the fluorescent substrate solution.

-

Incubate the plate at 30°C for 60-120 minutes.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 480 nm and emission at 520 nm).

-

Normalize the data to DMSO (vehicle) controls (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

-

Fit the normalized data to a dose-response curve using appropriate software to determine the IC50 value.[9]

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell proliferation.

Methodology:

-

Cell Plating:

-

Seed cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

Western Blot for Ubiquitinated Protein Accumulation

This technique is used to visualize the accumulation of high molecular weight polyubiquitinated proteins following this compound treatment.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound (e.g., 2 µM and 10 µM) or a control proteasome inhibitor (e.g., 1 µM Bortezomib) for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM).

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

Signaling Pathways and Cellular Effects

Inhibition of Rpn11 by this compound triggers a cascade of cellular events characteristic of proteasome inhibition.

The primary consequence of Rpn11 inhibition is the accumulation of polyubiquitinated proteins that would normally be degraded.[1][5] This accumulation of misfolded and regulatory proteins leads to proteotoxic stress, particularly in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[8] The UPR is a signaling pathway that initially attempts to restore protein homeostasis, but if the stress is prolonged or severe, it switches to a pro-apoptotic program.[8] this compound treatment has been shown to induce markers of the UPR, including the phosphorylation of PERK and the splicing of XBP1.[8] Ultimately, the sustained proteotoxic stress and UPR activation lead to the induction of apoptosis, characterized by the cleavage of caspase-3 and PARP, and cell death in cancer cells.[7]

Future Directions and Conclusion

This compound represents a significant advancement in the field of proteasome inhibition. Its novel mechanism of action, targeting the deubiquitinase Rpn11, provides a promising strategy to overcome resistance to existing 20S proteasome inhibitors. The potent and selective nature of this compound, coupled with its broad anti-cancer activity, makes it a valuable lead compound for further preclinical and clinical development.

Future research will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in in vivo cancer models, and identifying predictive biomarkers for patient stratification. Furthermore, the unique mechanism of this compound may offer opportunities for combination therapies with other anti-cancer agents. The development of this compound and other Rpn11 inhibitors opens a new avenue for therapeutic intervention in the ubiquitin-proteasome system, with the potential to improve outcomes for cancer patients. The use of this compound as a warhead for proteolysis-targeting chimeras (PROTACs) is also an emerging area of research, aiming to induce the degradation of Rpn11 itself.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 3. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. ch.promega.com [ch.promega.com]

- 12. benchchem.com [benchchem.com]

- 13. 2.7. Western Blot to Assess Ubiquitylated Proteins [bio-protocol.org]

- 14. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. diva-portal.org [diva-portal.org]

Capzimin's Impact on Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, represents a novel therapeutic avenue for targeting protein homeostasis in cancer. By selectively inhibiting the deubiquitinase activity of Rpn11, a key component of the 19S regulatory particle of the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, induces the unfolded protein response (UPR), and triggers apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular protein homeostasis, and detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis (proteostasis).[1] The 26S proteasome, the central enzyme of the UPS, is a multi-subunit complex that recognizes, deubiquitinates, unfolds, and degrades polyubiquitinated substrate proteins.[2] Rpn11, a metalloprotease within the lid of the 19S regulatory particle, is the intrinsic deubiquitinase (DUB) of the proteasome, responsible for removing the polyubiquitin chain from substrates prior to their degradation.[2]

Dysregulation of the UPS is implicated in numerous diseases, including cancer, where malignant cells often exhibit an increased reliance on the proteasome to manage the burden of misfolded and regulatory proteins.[3][4] While targeting the proteolytic activity of the 20S core particle of the proteasome has been a successful therapeutic strategy, the emergence of resistance necessitates the development of inhibitors with alternative mechanisms of action.[4][5]

This compound is a first-in-class, potent, and specific inhibitor of Rpn11.[5] It acts by chelating the catalytic zinc ion in the Rpn11 active site, thereby blocking its deubiquitinase activity.[5][6] This inhibition leads to the accumulation of polyubiquitinated proteins on the proteasome, stalling protein degradation and inducing proteotoxic stress.[4][5] Consequently, the unfolded protein response is activated, and in cancer cells, this cascade of events culminates in apoptosis.[1][5] This guide details the molecular impact of this compound on protein homeostasis.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Selectivity vs. Rpn11 |

| Rpn11 | ~0.3 | - |

| Csn5 | 30 | 80-fold |

| AMSH | 4.5 | 10-fold |

| BRCC36 | 2.3 | 6-fold |

Data compiled from multiple sources.[7][8]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | Parameter | Value (µM) |

| HCT116 | Cell Growth Inhibition | GI50 (normal serum) | ~2.0 |

| HCT116 | Cell Growth Inhibition | GI50 (low serum) | 0.6 |

| NCI-60 Panel | Cell Growth Inhibition | Median GI50 | 3.3 |

| SR (Leukemia) | Cell Growth Inhibition | GI50 | 0.67 |

| K562 (Leukemia) | Cell Growth Inhibition | GI50 | 1 |

| NCI-H460 (NSCLC) | Cell Growth Inhibition | GI50 | 0.7 |

| MCF7 (Breast Cancer) | Cell Growth Inhibition | GI50 | 1.0 |

Data compiled from multiple sources.[5][7][8]

Table 3: Impact of this compound on the Ubiquitinated Proteome

| Parameter | Observation |

| Total Ubiquitination Sites Identified | 14,325 in 4,447 proteins |

| Quantified Ubiquitination Sites | 3,930 in 1,548 proteins |

| Sites with >2-fold Change | 2,556 in 1,123 proteins |

| Angiomotin (K481) Ubiquitination Increase | ~16-fold |

Quantitative proteomics data from 293T cells treated with 10 µM this compound for 8 hours.[5][9]

Signaling Pathways and Mechanisms of Action

Inhibition of the Ubiquitin-Proteasome System

This compound's primary mechanism of action is the direct inhibition of the Rpn11 subunit of the 26S proteasome. This disrupts the normal process of protein degradation, leading to the accumulation of polyubiquitinated proteins.

Caption: this compound inhibits Rpn11, blocking protein degradation.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins due to proteasome inhibition by this compound triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). This is a cellular stress response aimed at restoring proteostasis. Key markers of UPR activation observed upon this compound treatment include the phosphorylation of PERK, splicing of XBP1, and upregulation of CHOP.[5]

Caption: this compound induces the Unfolded Protein Response.

Experimental Protocols

In Vitro Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled ubiquitin-peptide substrate.

Materials:

-

Human 26S proteasome (pre-incubated with a 20S inhibitor like epoxomicin)

-

Ub₄-peptide-OregonGreen (Ub₄-peptideOG) substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 50 µM ATP, 1 mM DTT, 0.01% NP-40

-

This compound stock solution (in DMSO)

-

Low-volume 384-well solid black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer containing 3% DMSO.

-

In a 384-well plate, add 5 µL of the this compound dilutions or vehicle control (3% DMSO in Assay Buffer) to quadruplicate wells.

-

Add 5 µL of diluted human 26S proteasome to each well.

-

Initiate the reaction by adding 5 µL of 3 nM Ub₄-peptideOG substrate to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure fluorescence polarization at appropriate time intervals.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells, such as HCT116.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.[1][5]

Western Blot Analysis of Polyubiquitinated Proteins

This protocol is for detecting the accumulation of polyubiquitinated proteins and specific proteasome substrates in cells treated with this compound.

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Hif1α, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HCT116 cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 2 µM, 10 µM) or vehicle control for a specified time (e.g., 6 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3][5]

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on protein homeostasis.

Caption: Workflow for assessing this compound's effects.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets protein homeostasis through a distinct mechanism from currently approved proteasome inhibitors. Its specific inhibition of Rpn11 provides an alternative strategy to induce proteotoxic stress and apoptosis in cancer cells, including those resistant to conventional proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting Rpn11 and the broader ubiquitin-proteasome system.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Capzimin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capzimin is a novel, potent, and specific small-molecule inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (Regulatory particle non-ATPase 11), a key enzyme in the ubiquitin-proteasome system (UPS). By targeting a component of the 19S regulatory particle, this compound offers a distinct mechanism of action compared to traditional 20S proteasome inhibitors like bortezomib. This unique characteristic makes it a promising candidate for overcoming drug resistance and a valuable tool for studying the intricacies of protein degradation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a derivative of quinoline-8-thiol. Its complex structure features two quinoline rings linked by a disulfide bridge, with each quinoline moiety further functionalized with a thiazole-containing amide side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | PubChem |

| Molecular Formula | C₃₀H₂₄N₆O₂S₄ | PubChem |

| Molecular Weight | 628.8 g/mol | PubChem |

| CAS Number | 2084868-04-0 | MedChemExpress |

Biological Properties and Activity

This compound exerts its biological effects by specifically inhibiting the isopeptidase activity of Rpn11, a zinc metalloprotease within the lid of the 19S regulatory particle of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][2] A key feature of this compound is its ability to overcome resistance to 20S proteasome inhibitors like bortezomib.[1][3]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Conditions | Source |

| IC₅₀ (Rpn11) | ~300-400 nM | Purified Rpn11 | Fluorescence Polarization Assay | [3][4] |

| GI₅₀ | 3.3 µM (median) | NCI-60 cancer cell line panel | 72h incubation | [5] |

| GI₅₀ | 0.67 µM | SR (leukemia) | 72h incubation | [5] |

| GI₅₀ | 1.0 µM | K562 (leukemia) | 72h incubation | [5] |

| GI₅₀ | 0.7 µM | NCI-H460 (non-small cell lung) | 72h incubation | [5] |

| GI₅₀ | 1.0 µM | MCF7 (breast cancer) | 72h incubation | [5] |

| GI₅₀ | ~2.0 µM | HCT116 | 72h, 10% FBS | [1] |

| GI₅₀ | 0.6 µM | HCT116 | 72h, 2.5% FBS | [1] |

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of Rpn11's deubiquitinase activity. It is proposed that the quinoline-8-thiol moiety of this compound chelates the catalytic Zn²⁺ ion in the active site of Rpn11.[6] This prevents the removal of polyubiquitin chains from proteins targeted for degradation, causing them to accumulate on the proteasome. This accumulation of ubiquitinated substrates leads to proteotoxic stress, triggering downstream signaling pathways that result in apoptosis.[1][6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The primary research article credits Yuyong Ma and Seth M. Cohen for its synthesis and refers to a supplementary note for details, which is not accessible through public databases.[1] However, based on its chemical structure, this compound is a derivative of quinoline-8-thiol. The synthesis would likely involve the formation of the quinoline and thiazole ring systems, followed by amide bond formation and a final disulfide coupling step.

Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay measures the deubiquitinase activity of Rpn11 by monitoring the change in fluorescence polarization of a substrate.

Materials:

-

Purified Rpn11/Rpn8 heterodimer

-

Ubiquitin-GC-TAMRA (or other suitable fluorescently labeled ubiquitin substrate)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)

-

384-well, black, non-binding microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the purified Rpn11/Rpn8 enzyme to each well containing this compound and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the fluorescently labeled ubiquitin substrate to each well.

-

Immediately begin monitoring the change in fluorescence polarization over time at 30°C. The excitation wavelength for TAMRA is 540 nm and the emission is 590 nm.

-

The rate of decrease in fluorescence polarization corresponds to the rate of substrate cleavage by Rpn11.

-

Calculate IC₅₀ values by plotting the initial reaction velocities against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells of interest (e.g., HCT116)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI₅₀ values by normalizing the luminescence values of treated cells to the vehicle control and fitting the data to a dose-response curve.

Western Blotting for Ubiquitinated Proteins

This technique is used to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM))

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the bands using an imaging system. An increase in high molecular weight smear indicates an accumulation of polyubiquitinated proteins.

Conclusion

This compound represents a significant advancement in the field of proteasome inhibition. Its unique mechanism of targeting Rpn11 provides a valuable alternative to conventional 20S proteasome inhibitors and opens new avenues for cancer therapy, particularly in the context of acquired drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this promising compound. Further research into the synthesis and optimization of this compound and its analogs may lead to the development of next-generation proteasome inhibitors with improved efficacy and safety profiles.

References

- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(1,3-thiazol-2-yl)-8-[[3-(1,3-thiazol-2-ylcarbamoyl)quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | C26H16N6O2S4 | CID 126599628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Capzimin's Selectivity for Rpn11 Over JAMM Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. We will explore the quantitative data that underscores its selectivity for Rpn11 over other related JAMM (JAB1/MPN/Mov34 metalloenzyme) domain proteases, detail the experimental protocols used to ascertain this selectivity, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

The 26S proteasome is a critical cellular machine responsible for maintaining protein homeostasis by degrading polyubiquitinated proteins. Within the 19S regulatory particle of the proteasome, the Rpn11 subunit functions as a deubiquitinase (DUB), cleaving the polyubiquitin chain from substrates immediately before their translocation into the 20S core particle for degradation. Rpn11 belongs to the JAMM family of metalloproteases, which utilize a catalytic Zn²⁺ ion for their isopeptidase activity. Other members of this family include CSN5 (part of the COP9 signalosome), AMSH, and BRCC36.

Targeting the proteasome has proven to be a successful therapeutic strategy in oncology, exemplified by the clinical success of 20S core particle inhibitors like bortezomib. However, the development of resistance necessitates novel therapeutic agents that target the proteasome through alternative mechanisms. This compound (also known as 3027) emerged from the optimization of a quinoline-8-thiol (8TQ) scaffold and represents a first-in-class inhibitor of Rpn11.[1][2][3][4] Its mechanism involves chelating the active site zinc ion, thereby inhibiting the deubiquitinase activity essential for proteasome function.[5] A key feature of this compound is its notable selectivity for Rpn11 over other JAMM proteases, offering a distinct advantage for targeted therapeutic development.[1][2]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for Rpn11 has been quantified through in vitro enzymatic assays, measuring the half-maximal inhibitory concentration (IC50) against various JAMM deubiquitinases. The data clearly demonstrates this compound's preferential inhibition of Rpn11.

| Target Enzyme | IC50 (µM) | Selectivity over Rpn11 (fold) | Reference |

| Rpn11 | 0.34 - 0.4 | - | [2][6] |

| CSN5 | 30 | ~80-100 | [2][6][7] |

| AMSH | 4.5 | ~10 | [2][6][7] |

| BRCC36 | 2.3 | ~6 | [2][7] |

Table 1: Comparative IC50 values of this compound against Rpn11 and other JAMM proteases.

Molecular Basis of Selectivity

Computational studies and molecular dynamics simulations have provided insights into the structural basis for this compound's selectivity.[8][9] The key differentiator lies in how this compound interacts with the active site of Rpn11 compared to other JAMMs, particularly CSN5.

-

Interaction with Rpn11: In the Rpn8-Rpn11 heterodimer, this compound is proposed to form a stable, bidentate coordination with the catalytic Zn²⁺ ion.[8][9] This strong chelation is further stabilized by hydrogen bonding with residues in the distal ubiquitin-binding site, such as Thr129.[8]

-

Interaction with CSN5: In contrast, within the CSN5-CSN6 heterodimer, this compound likely forms a weaker, monodentate coordination with the Zn²⁺ ion.[8][9] The absence of the second coordinating bond and stable hydrogen interactions results in a lower binding affinity, accounting for the 80-fold selectivity for Rpn11 over CSN5.[8][9]

The thiazole moiety of this compound also appears to be a critical element for its selectivity, engaging in hydrophobic and van der Waals interactions within the Rpn11 active site that are less favorable in CSN5.[8]

Figure 1: Logical diagram illustrating the differential binding modes of this compound.

Signaling Pathway and Mechanism of Action

This compound inhibits the ubiquitin-proteasome system (UPS) at a distinct step compared to clinically approved proteasome inhibitors. By blocking Rpn11, this compound prevents the removal of polyubiquitin chains from substrates, causing them to accumulate on the proteasome.[10] This leads to a stall in protein degradation, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3]

Figure 2: this compound's mechanism of action within the Ubiquitin-Proteasome System.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's selectivity.

In Vitro Rpn11 Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the deubiquitinase activity of purified Rpn11.

Methodology:

-

Enzyme and Substrate Preparation:

-

Use purified human 26S proteasome or a purified Rpn11•Rpn8 heterodimer as the source of Rpn11 activity.[2]

-

The substrate is typically a fluorogenic di-ubiquitin probe, such as K48-linked di-ubiquitin with one ubiquitin molecule labeled with a fluorophore and the other with a quencher. Cleavage by Rpn11 separates the pair, leading to an increase in fluorescence.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the purified proteasome/Rpn11 enzyme to an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂).

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the di-ubiquitin substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[1]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 9. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Biological Activity of Capzimin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Rpn11 (also known as POH1 or PSMD14), a deubiquitinating enzyme (DUB) located in the lid of the 19S regulatory particle of the proteasome.[1][2] Rpn11 is a critical component of the ubiquitin-proteasome system (UPS), responsible for removing polyubiquitin chains from proteins targeted for degradation, a necessary step for their entry into the 20S catalytic core of the proteasome.[1]

By inhibiting Rpn11, this compound prevents the deubiquitination of proteasome substrates, leading to their accumulation.[3][4] This disruption of proteostasis triggers several downstream cellular responses, including the unfolded protein response (UPR), cell growth arrest, and ultimately, apoptosis.[3][5] A key feature of this compound is its efficacy in cancer cell lines that have developed resistance to bortezomib, a 20S proteasome inhibitor, highlighting its alternative mechanism of targeting the proteasome.[3][4]

Quantitative Analysis of In Vitro Activity

The following tables summarize the quantitative data on this compound's inhibitory and cytotoxic activities from various in vitro studies.

Table 1: Inhibitory Activity of this compound against Rpn11 and Other Metalloproteases

| Target Enzyme | IC50 (μM) | Selectivity vs. Rpn11 | Reference |

| Rpn11 | 0.6 (in HeLa cells) | - | [6][7] |

| Csn5 | 30 | 80-fold | [6] |

| AMSH | 4.5 | 10-fold | [6] |

| BRCC36 | 2.3 | 6-fold | [6] |

Table 2: Antiproliferative and Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value (μM) | Reference |

| NCI-60 Panel | Various | CellTiter-Glo | GI50 (median) | 3.3 | [6] |

| SR | Leukemia | CellTiter-Glo | GI50 | 0.67 | [6] |

| K562 | Leukemia | CellTiter-Glo | GI50 | 1 | [6] |

| NCI-H460 | Non-small cell lung | CellTiter-Glo | GI50 | 0.7 | [6] |

| MCF7 | Breast cancer | CellTiter-Glo | GI50 | 1.0 | [6] |

| HCT116 | Colon cancer | CellTiter-Glo | GI50 | ~2.0 | [7] |

| A549 | Lung cancer | CellTiter-Glo | IC50 | 3.8 | [6][8] |

| HEK-293T | Embryonic kidney | CellTiter-Glo | IC50 | 2.1 | [6][8] |

| HeLa | Cervical cancer | UbG76V-GFP degradation | IC50 | 0.6 | [6][7] |

| 22RV1 | Prostate cancer | Western Blot | - | 5 (treatment dose) | [6] |

| PC3 | Prostate cancer | Western Blot | - | 5 (treatment dose) | [6] |

Signaling Pathways and Cellular Responses

This compound's inhibition of Rpn11 initiates a cascade of cellular events. The primary signaling pathway affected is the ubiquitin-proteasome system. This leads to the accumulation of polyubiquitinated proteins, which can form aggregates and induce proteotoxic stress.[9] This stress, in turn, activates the Unfolded Protein Response (UPR), a key signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3][5]

Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, proteotoxic stress, UPR activation, and ultimately apoptosis.

Detailed Experimental Protocols

In Vitro Rpn11 Activity Assay (Fluorescence Polarization)

This assay quantitatively measures the deubiquitinase activity of Rpn11 and its inhibition by this compound.

Principle: The assay utilizes a fluorescently labeled di-ubiquitin substrate. Cleavage of this substrate by Rpn11 results in a decrease in fluorescence polarization.

Materials:

-

Low-volume 384-well solid black plates

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 1mM MgCl2, 50 μM ATP, 1 mM DTT, and 0.01% NP-40

-

Human 26S proteasome

-

Fluorescently labeled di-ubiquitin substrate (e.g., DiUbK63TAMRA)

-

This compound (or other test compounds) in 3% DMSO

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer containing 3% DMSO.

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of diluted human 26S proteasome to each well.

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the fluorescently labeled di-ubiquitin substrate.

-

Immediately measure fluorescence polarization at various time points using a plate reader.

-

Calculate the rate of substrate cleavage and determine IC50 values by fitting the data to a dose-response curve.[3]

Caption: Workflow for the in vitro Rpn11 fluorescence polarization assay.

Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This assay is used to determine the effect of this compound on the viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

96-well or 384-well clear-bottom, opaque-walled plates

-

This compound stock solution

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add CellTiter-Glo® Reagent to each well (volume as per manufacturer's instructions).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.[3][6]

Western Blot Analysis of Proteasome Substrate Accumulation

This method is used to visualize the accumulation of polyubiquitinated proteins and specific proteasome substrates following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ubiquitin, p53, Hif1α, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in high-molecular-weight ubiquitin conjugates and specific substrates like p53 and Hif1α indicates proteasome inhibition.[3]

Conclusion

In vitro studies have robustly demonstrated that this compound is a potent and selective inhibitor of the proteasome deubiquitinase Rpn11. Its unique mechanism of action, distinct from 20S proteasome inhibitors, results in the accumulation of polyubiquitinated proteins, induction of the unfolded protein response, and apoptosis in a wide range of cancer cell lines, including those resistant to standard proteasome inhibitors. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and other Rpn11-targeting therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 5. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]

- 9. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols: Capzimin Treatment of HCT116 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the proteasome.[1] Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequently triggering apoptosis in cancer cells.[2] This characteristic makes this compound a promising agent for cancer therapy, particularly in colorectal cancer cell lines like HCT116, where it has been shown to block cell growth and induce apoptosis.[3][4] These application notes provide detailed protocols for the treatment of HCT116 cells with this compound and subsequent analysis of its effects.

Data Presentation

Table 1: this compound Growth Inhibition (GI50) in HCT116 Cells

| Condition | GI50 (µM) | Treatment Duration | Assay | Reference |

| Normal Serum (10% FBS) | ~2.0 | 72 hours | CellTiter-Glo | [3] |

| Low Serum (2.5% FBS) | 0.6 | 72 hours | CellTiter-Glo | [3] |

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the deubiquitinating enzyme Rpn11 within the proteasome. This leads to an accumulation of polyubiquitinated proteins, which in turn triggers the Unfolded Protein Response (UPR) and ultimately results in apoptosis.

Caption: this compound inhibits Rpn11, leading to apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on HCT116 cells.

Caption: General workflow for HCT116 cell experiments.

Experimental Protocols

HCT116 Cell Culture

This protocol describes the standard procedure for culturing and maintaining HCT116 cells.

Materials:

-

HCT116 cell line (ATCC CCL-247)

-

McCoy's 5A Medium[5]

-

Fetal Bovine Serum (FBS)[5]

-

Penicillin-Streptomycin solution[5]

-

0.25% Trypsin-EDTA solution[5]

-

Phosphate Buffered Saline (PBS)[6]

-

T75 culture flasks[5]

Procedure:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][7]

-

For subculturing, aspirate the old medium and wash the cells once with PBS.[6]

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[5]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Split the cells at a ratio of 1:2 to 1:4 into new T75 flasks.[8]

-

Change the medium every 2-3 days.[8]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[10]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is based on the known GI50 values (e.g., 0.1 µM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time points (e.g., 72 hours).[3]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.[10]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Shake the plate for 20 minutes at room temperature.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.[11]

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with the desired concentrations of this compound (e.g., 2 µM and 10 µM) and a vehicle control for 24 hours.[3]

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.[12]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11]

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, p53, Hif1α, GAPDH)[3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with desired concentrations of this compound (e.g., 2 µM and 10 µM) and a vehicle control for 6 or 24 hours.[3]

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[13]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-